benzo[b]thiophen-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone
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Overview
Description
Benzo[b]thiophen-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone: is a complex organic compound belonging to the class of heterocyclic compounds. It features a benzothiophene moiety fused with a thieno[3,2-c]pyridine ring, which is further substituted with a chloro group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophen-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone typically involves multi-step organic reactions. One common approach is the coupling reaction between a benzo[b]thiophene derivative and a thieno[3,2-c]pyridine derivative. This reaction often requires the use of palladium catalysts and appropriate ligands to facilitate the formation of the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can also streamline the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: : Reduction reactions can be performed to reduce the ketone group to an alcohol, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Amines, alcohols, and other nucleophiles
Major Products Formed
Oxidation: : this compound oxide
Reduction: : this compound alcohol
Substitution: : Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzo[b]thiophen-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone has shown promise in several scientific research applications:
Medicinal Chemistry: : The compound has been studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Material Science: : Its unique structural features make it a candidate for use in the development of advanced materials with specific electronic and optical properties.
Industrial Processes: : The compound can be used as an intermediate in the synthesis of more complex molecules, contributing to the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which benzo[b]thiophen-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Benzo[b]thiophen-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone is unique due to its fused ring structure and the presence of both a chloro group and a ketone functional group. Similar compounds include:
Benzothiophene derivatives: : These compounds share the benzothiophene core but may have different substituents and functional groups.
Thieno[3,2-c]pyridine derivatives: : These compounds feature the thieno[3,2-c]pyridine ring system but may lack the fused benzothiophene moiety or have different substituents.
The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse range of applications and biological activities.
Properties
IUPAC Name |
1-benzothiophen-2-yl-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS2/c17-15-8-11-9-18(6-5-13(11)21-15)16(19)14-7-10-3-1-2-4-12(10)20-14/h1-4,7-8H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJNCCLASQQWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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